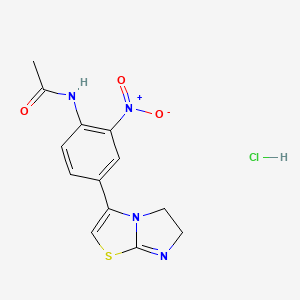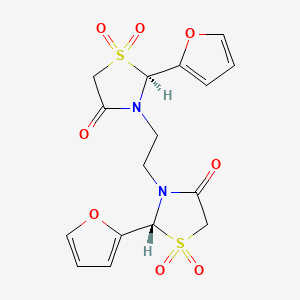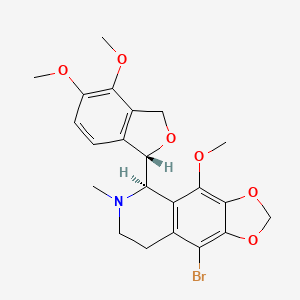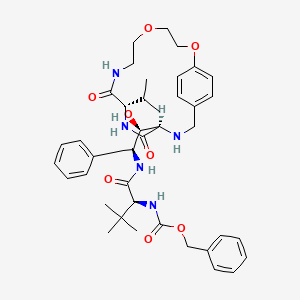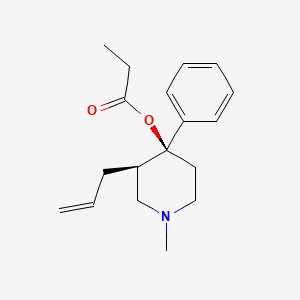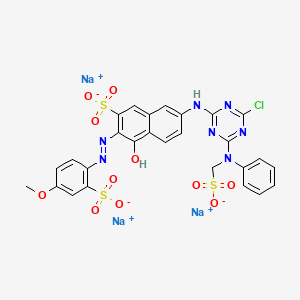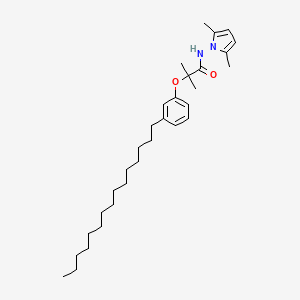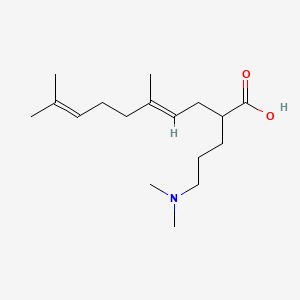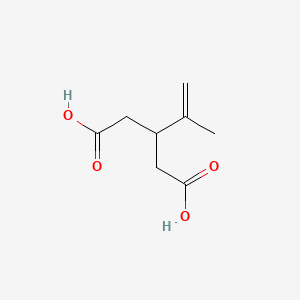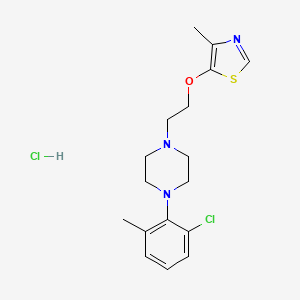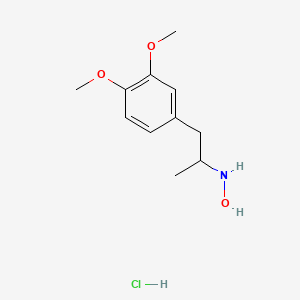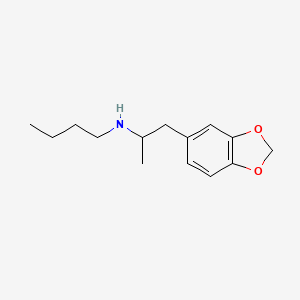
Methylenedioxybutylamphetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenedioxybutylamphetamine, also known as 3,4-methylenedioxy-N-butylamphetamine, is a lesser-known psychedelic drug. It is the N-butyl derivative of 3,4-methylenedioxyamphetamine (MDA). This compound was first synthesized by Alexander Shulgin and is documented in his book PiHKAL (Phenethylamines I Have Known And Loved). This compound is known for producing few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Methylenedioxybutylamphetamine undergoes various chemical reactions typical of substituted amphetamines. These reactions include:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methylenedioxy group can undergo substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents.
Applications De Recherche Scientifique
Methylenedioxybutylamphetamine has limited scientific research applications due to its lesser-known status and minimal effects. it is of interest in the field of psychopharmacology as a potential alternative to more well-known entactogens like 3,4-methylenedioxymethamphetamine (MDMA). Research into similar compounds aims to explore their potential therapeutic applications, particularly in psychotherapy for conditions such as post-traumatic stress disorder (PTSD) .
Mécanisme D'action
The exact mechanism of action of methylenedioxybutylamphetamine is not well understood due to the lack of extensive research. it is believed to act similarly to other substituted amphetamines by affecting the release and reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. These interactions with neurotransmitter systems are thought to underlie its psychoactive effects .
Comparaison Avec Des Composés Similaires
Methylenedioxybutylamphetamine is similar to other substituted amphetamines, including:
3,4-Methylenedioxyamphetamine (MDA): The parent compound of this compound, known for its psychoactive effects.
3,4-Methylenedioxymethamphetamine (MDMA):
3,4-Methylenedioxy-N-ethylamphetamine (MDEA): Another entactogen with effects similar to MDMA but milder and shorter-lasting. This compound is unique in its minimal effects and limited research, making it less prominent compared to these other compounds.
Propriétés
Numéro CAS |
74698-38-7 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]butan-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-3-4-7-15-11(2)8-12-5-6-13-14(9-12)17-10-16-13/h5-6,9,11,15H,3-4,7-8,10H2,1-2H3 |
Clé InChI |
RDXVRDCQDITVDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(C)CC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


